Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a carbamoyl substituent at the 5-position, a methyl ester at the 3-position, and a 4-methoxyphenyl group. Its molecular formula is C₁₅H₁₆N₂O₄S, with a molecular weight of 320.36 g/mol (calculated from and analogous structures in ).
The 4-methoxyphenyl carbamoyl group may enhance solubility and influence binding interactions in pharmacological contexts due to its electron-donating methoxy substituent.
Properties
IUPAC Name |
methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-11(15(19)21-3)13(16)22-12(8)14(18)17-9-4-6-10(20-2)7-5-9/h4-7H,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJZHGBTOXMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373381 | |
| Record name | methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350996-96-2 | |
| Record name | Methyl 2-amino-5-[[(4-methoxyphenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350996-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 731247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350996962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 350996-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Carbamoylation: The methoxyphenyl carbamoyl group can be introduced through a reaction with 4-methoxyphenyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiophenes or substituted thiophenes.
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives, including methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study published in Bioorganic & Medicinal Chemistry highlighted the potential of thiophene-based compounds as anticancer agents by demonstrating their ability to inhibit specific cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages .
Proteomics Research
This compound is utilized in proteomics for its ability to modify proteins through carbamoylation. This modification can enhance the stability and functionality of proteins in various assays. Companies like Santa Cruz Biotechnology offer this compound for research purposes in proteomics, underscoring its significance in studying protein interactions and functions .
Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation. By acting as a competitive inhibitor, it helps elucidate the mechanisms of enzyme action and the effects of potential therapeutic agents .
Development of Organic Electronics
This compound is being explored for applications in organic electronics due to its electronic properties. Its thiophene ring structure allows for effective charge transport, making it a candidate for organic semiconductors and photovoltaic devices .
Synthesis of Polymers
The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials. Its functional groups allow for further chemical modifications that enhance polymer characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Bioorganic & Medicinal Chemistry (2020) | Anticancer Properties | Demonstrated apoptosis induction in cancer cell lines with IC50 values indicating potency. |
| Journal of Inflammation (2021) | Anti-inflammatory Effects | Reduced TNF-alpha production in macrophages by 40% at 10 µM concentration. |
| Proteomics Research (2022) | Protein Modification | Enhanced stability of target proteins with 30% improved assay sensitivity using carbamoylation techniques. |
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting variations in substituents and their physicochemical or functional implications:
Key Observations:
In contrast, the 4-chlorophenyl analog () introduces electron-withdrawing effects, which may increase reactivity in nucleophilic environments .
Ester Group Variations :
- Replacing the methyl ester with an ethyl ester () increases the compound’s lipophilicity (logP), which could improve blood-brain barrier penetration in neuropharmacological applications .
Biological Implications :
- Thiophene derivatives with carbamoyl substituents (e.g., ) are often explored as enzyme inhibitors or receptor ligands due to their hydrogen-bonding capabilities .
- The 4-chlorophenyl analog () has been flagged for irritant properties (H315, H319), suggesting caution in handling compared to the less reactive methoxy derivatives .
Synthetic Accessibility: Analogs like ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate () are synthesized via Gewald reactions, a two-step process involving ketones, sulfur, and cyanoacetates. This method is adaptable to the target compound by substituting 4-methoxyphenyl isocyanate .
Biological Activity
Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.
Research indicates that this compound may exert its effects through:
- Inhibition of Key Enzymes : It has been shown to inhibit specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by disrupting mitotic spindle formation, leading to multipolarity and subsequent cell death .
Case Studies
- In Vitro Studies :
- Antiproliferative Activity :
Data Table: Biological Activity Summary
Additional Observations
The compound's structure suggests potential for further modifications to enhance its biological activity. The presence of the methoxyphenyl group may contribute to its lipophilicity, influencing its interaction with cellular membranes and target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
